5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 590353-07-4
VCID: VC2437833
InChI: InChI=1S/C12H21N3S/c1-2-15-11(13-14-12(15)16)9-8-10-6-4-3-5-7-10/h10H,2-9H2,1H3,(H,14,16)
SMILES: CCN1C(=NNC1=S)CCC2CCCCC2
Molecular Formula: C12H21N3S
Molecular Weight: 239.38 g/mol

5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

CAS No.: 590353-07-4

Cat. No.: VC2437833

Molecular Formula: C12H21N3S

Molecular Weight: 239.38 g/mol

* For research use only. Not for human or veterinary use.

5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol - 590353-07-4

Specification

CAS No. 590353-07-4
Molecular Formula C12H21N3S
Molecular Weight 239.38 g/mol
IUPAC Name 3-(2-cyclohexylethyl)-4-ethyl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C12H21N3S/c1-2-15-11(13-14-12(15)16)9-8-10-6-4-3-5-7-10/h10H,2-9H2,1H3,(H,14,16)
Standard InChI Key SHDJEDZJMWZKNV-UHFFFAOYSA-N
SMILES CCN1C(=NNC1=S)CCC2CCCCC2
Canonical SMILES CCN1C(=NNC1=S)CCC2CCCCC2

Introduction

Chemical Identity and Basic Information

5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a triazole derivative containing both nitrogen and sulfur heterocycles. The compound was first registered in chemical databases in 2005 and has been cataloged with various identifiers to facilitate research and commerce . The compound belongs to the broader class of 1,2,4-triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities.

Identification and Registry Information

The compound is registered in various chemical databases with specific identifiers that allow for its unique identification within the vast chemical space. These identifiers are essential for researchers seeking to study or utilize this compound.

Identifier TypeValue
PubChem CID4987426
CAS Registry Number590353-07-4
MDL NumberMFCD03945669
DSSTox Substance IDDTXSID20407274
Creation Date2005-09-17
Last Modification2025-04-05

The compound has been assigned the CAS Registry Number 590353-07-4, which serves as a unique identifier in the Chemical Abstracts Service database . This registry number is particularly useful for tracking the compound across different chemical libraries and research publications.

Synonyms and Alternative Nomenclature

Several alternate names have been assigned to this compound, reflecting different naming conventions and structural interpretations:

  • 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (primary name)

  • 3-(2-cyclohexylethyl)-4-ethyl-1H-1,2,4-triazole-5-thione (tautomeric form)

  • Various registry-specific identifiers (MFCD03945669, DTXSID20407274)

The existence of a tautomeric name (with '-thione' instead of '-thiol') indicates the compound's ability to exist in different tautomeric forms, which may impact its chemical behavior and biological interactions.

Structural Characteristics

The molecular structure of 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol consists of several key components that define its chemical properties and potential biological activities.

Molecular Composition and Weight

The compound has a defined molecular formula and weight that place it in the small molecule category suitable for potential pharmaceutical applications.

PropertyValue
Molecular FormulaC12H21N3S
Molecular Weight239.38 g/mol
Calculated byPubChem 2.1

The molecular weight of 239.38 g/mol places this compound within the range typically considered favorable for oral bioavailability according to Lipinski's Rule of Five, although other parameters would need to be evaluated for a complete assessment .

Structural Components and Features

The compound's structure can be broken down into several key components:

  • A 1,2,4-triazole ring forming the core heterocyclic structure

  • A thiol group (-SH) at the 3-position (or alternatively existing as a thione tautomer)

  • An ethyl substituent at the 4-position

  • A 2-cyclohexylethyl chain at the 5-position

This combination of structural elements creates a molecule with both polar (triazole ring, thiol group) and nonpolar (cyclohexyl, ethyl) regions, potentially influencing its solubility profile and membrane permeability .

Chemical Identifiers and Structural Representations

Several chemical notation systems provide standardized ways to represent the compound's structure:

Identifier TypeValue
IUPAC Name3-(2-cyclohexylethyl)-4-ethyl-1H-1,2,4-triazole-5-thione
SMILESCCN1C(=NNC1=S)CCC2CCCCC2
InChIInChI=1S/C12H21N3S/c1-2-15-11(13-14-12(15)16)9-8-10-6-4-3-5-7-10/h10H,2-9H2,1H3,(H,14,16)
InChIKeySHDJEDZJMWZKNV-UHFFFAOYSA-N

These notations are particularly valuable for computational studies, database searches, and chemical informatics applications .

Chemical and Physical Properties

The physical and chemical properties of 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol determine its behavior in different environments and its potential for various applications.

Structural Tautomerism

An important feature of this compound is its ability to exist in tautomeric forms. The thiol form (with an -SH group) can convert to a thione form (with a C=S group). This tautomerism is reflected in the alternate name 3-(2-cyclohexylethyl)-4-ethyl-1H-1,2,4-triazole-5-thione . Such tautomerism can significantly influence the compound's:

  • Hydrogen bonding capabilities

  • Reactivity profiles

  • Binding interactions with biological targets

  • Physical properties such as solubility and partition coefficient

Future Research Directions

Given the limited information specifically about 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, several research directions could yield valuable insights:

Biological Activity Screening

Systematic screening of this compound against various biological targets would help establish its potential pharmaceutical applications:

  • Antifungal activity testing, particularly against Candida species, given the activity of related compounds

  • Antibacterial screening

  • Enzyme inhibition assays

  • Receptor binding studies

Structure-Property Relationship Studies

Comparing this compound with structurally related analogs could help establish structure-property relationships:

  • Effect of the ethyl group at the 4-position compared to other alkyl or aryl substituents

  • Influence of the cyclohexylethyl chain length and conformation on activity

  • Role of the thiol/thione tautomerism in biological interactions

Physical and Chemical Characterization

Detailed physical and chemical characterization would provide foundational data for further applications:

  • Solubility profiles in various solvents

  • Stability under different conditions

  • Spectroscopic characterization (NMR, IR, MS)

  • Crystal structure determination

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